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Compound of Interest

Compound Name: 2-(2-Phenylethyl)adenosine

CAS No.: 163163-46-0

Cat. No.: B12941091

Get Quote

Executive Summary
In adenosine receptor pharmacology, distinguishing between receptor subtypes (

) requires highly selective ligands. This guide compares two critical pharmacological tools:

2-(2-Phenylethyl)adenosine (commonly

-Phenylethyladenosine or

-PEA): A highly selective

receptor agonist.

CGS 21680: A highly selective

receptor agonist.[1]

Key Distinction: While both are adenosine derivatives, their substitution patterns dictate

opposite selectivity profiles.
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-PEA targets the

-coupled

receptor (inhibitory), whereas CGS 21680 targets the

-coupled

receptor (stimulatory).

Note on Nomenclature: The term "2-(2-Phenylethyl)adenosine" can be chemically ambiguous.

In most literature, this refers to

-(2-phenylethyl)adenosine (substitution at the nitrogen). A C2-substituted analog

exists but is rare. This guide focuses on the standard

-PEA used in research.

Chemical & Pharmacological Profile
N6-(2-Phenylethyl)adenosine (ngcontent-ng-
c1989010908="" _nghost-ng-c2127666394=""
class="inline ng-star-inserted"> -PEA)[3][4][5][6]

Primary Target: Adenosine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394=""

class="inline ng-star-inserted">

Receptor (Agonist).[2][3][4]

Mechanism: Binds to the

orthosteric site, activating

proteins. This inhibits adenylyl cyclase, reduces cAMP, and activates

channels.
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Key Structural Feature: A phenylethyl group attached to the ngcontent-ng-c1989010908=""

_nghost-ng-c2127666394="" class="inline ng-star-inserted">

position of the adenine ring.[2][5][4][6] Large

substituents generally favor

and

selectivity over

.

CGS 21680[9]
Primary Target: Adenosine

Receptor (Agonist).[7]

Mechanism: Binds to the

orthosteric site, activating

proteins. This stimulates adenylyl cyclase and increases intracellular cAMP.

Key Structural Feature: A bulky 2-substituted group (2-[p-(2-carboxyethyl)phenethylamino])

combined with a 5'-N-ethylcarboxamido modification (NECA scaffold).[8][7] The C2

substitution is the primary driver of

selectivity.

Binding Affinity Analysis ( Values)
The following data summarizes the inhibition constants (

) derived from radioligand binding assays (typically displacing [³H]DPCPX for

and [³H]CGS 21680 or [³H]NECA for

).

Table 1: Comparative Binding Affinity ( in nM)
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Receptor Subtype
-PEA (

Tool)

CGS 21680 (

Tool)

Selectivity

Implications

(Rat Cortex) 3.0 – 12.0 nM > 2,600 nM
-PEA is >200x more

potent at

(Human) ~30.1 nM > 1,000 nM

CGS 21680 has

negligible affinity for

.

(Rat Striatum) > 1,000 nM 15.0 – 27.0 nM
CGS 21680 is the

Gold Standard for

> 10,000 nM ~67 – 1,000 nM*

CGS 21680 is a weak

partial agonist at

.

~60 – 100 nM > 10,000 nM

-PEA shows moderate

cross-reactivity at

.

*Note: CGS 21680 affinity for

varies by species and assay conditions but is significantly lower than for

.

Selectivity Ratios
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-PEA Selectivity (

vs

): > 80-fold preference for
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.

CGS 21680 Selectivity (

vs

): > 140-fold preference for

.[1]

Functional Signaling Pathways
The binding of these ligands triggers opposing physiological cascades. The diagram below

illustrates the divergent signaling pathways activated by

-PEA (via

) and CGS 21680 (via

).
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Figure 1: Divergent signaling pathways.

-PEA inhibits Adenylyl Cyclase via

, while CGS 21680 stimulates it via

.

Experimental Protocol: Radioligand Binding Assay
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To experimentally verify the affinity of these compounds, use the following standardized

membrane binding protocol. This protocol is self-validating through the use of specific

antagonists to define non-specific binding.

Materials
Membrane Prep: Rat striatum (rich in

) or Rat cerebral cortex (rich in

).[1]

Radioligand:

For

: [³H]DPCPX (0.2 – 0.5 nM).

For

: [³H]CGS 21680 (2 – 5 nM).

Competitor: The test compound (PEA or CGS 21680) in serial dilution (

M to

M).

Non-Specific Binding (NSB) Definition: 10 µM R-PIA (for

) or 10 µM NECA (for

).

Workflow
Preparation: Thaw membrane homogenates and dilute in Tris-HCl buffer (50 mM, pH 7.4)

containing Adenosine Deaminase (ADA, 2 U/mL) to remove endogenous adenosine.

Incubation:
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Mix 100 µL Membrane + 50 µL Radioligand + 50 µL Competitor (or Buffer for Total

Binding).

Incubate at 25°C for 90 minutes to reach equilibrium.

Termination:

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce binding

to the filter).

Wash 3x with ice-cold Tris-HCl buffer.

Quantification:

Place filters in scintillation vials with cocktail.

Count radioactivity (CPM) using a liquid scintillation counter.

Data Analysis
Calculate

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is its dissociation constant.[4]
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Figure 2: Standard Radioligand Binding Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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